molecular formula C12H15IN2O2 B4020492 N-(3-iodobenzyl)morpholine-4-carboxamide

N-(3-iodobenzyl)morpholine-4-carboxamide

Cat. No.: B4020492
M. Wt: 346.16 g/mol
InChI Key: ITCZALPROOUUBE-UHFFFAOYSA-N
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Description

N-(3-Iodobenzyl)morpholine-4-carboxamide is a synthetic organic compound featuring a morpholine ring linked to a 3-iodobenzyl group via a carboxamide bridge. This structure combines the polar characteristics of the morpholine and carboxamide functionalities with the potential for further chemical modification offered by the iodine atom on the benzyl ring. In research settings, such specialized morpholine-carboxamide derivatives are of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure have been investigated for their potential as biologically active agents, including as receptor antagonists for various therapeutic targets . The iodine substituent makes this compound a valuable intermediate in synthetic organic chemistry, as it can participate in various cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize this compound strictly in laboratory settings to explore its physicochemical properties and potential applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-iodophenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O2/c13-11-3-1-2-10(8-11)9-14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZALPROOUUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N 3 Iodobenzyl Morpholine 4 Carboxamide

Historical and Current Synthetic Routes to N-(3-iodobenzyl)morpholine-4-carboxamide

Precursor Synthesis and Intermediate Transformations

The key precursors for the synthesis of N-(3-iodobenzyl)morpholine-4-carboxamide are 3-iodobenzylamine (B1197719) and a reactive derivative of morpholine-4-carboxamide.

The synthesis of 3-iodobenzylamine can be achieved through various routes. One common method involves the reduction of 4-amino-3-iodobenzonitrile (B1275651). In a documented procedure, 4-amino-3-iodobenzonitrile is treated with a borane-tetrahydrofuran (B86392) complex to yield 4-amino-3-iodobenzylamine. researchgate.net Alternatively, 3-iodobenzylamine hydrochloride is commercially available and can be used directly or after neutralization. enamine.net A patent describes the synthesis of 3-iodobenzylguanidine bicarbonate starting from 3-iodobenzylamine hydrochloride and cyanamide, highlighting the availability and reactivity of this key precursor. wikipedia.org

The second key component, the morpholine-4-carboxamide moiety , can be introduced using several reagents. A highly practical precursor is morpholine-4-carbonyl chloride . This acid chloride is commercially available and its preparation has been reported. sigmaaldrich.com It can react with primary amines to form the corresponding urea (B33335) derivative.

Another potential intermediate is 3-iodobenzyl isocyanate . While the direct synthesis of this specific isocyanate was not found, a general method for preparing substituted 1-(isocyanatomethyl)benzenes involves the reaction of the corresponding substituted benzylamine (B48309) with triphosgene (B27547) in the presence of a base like triethylamine (B128534). nih.gov This isocyanate could then react with morpholine (B109124) to form the target compound.

A plausible synthetic pathway is outlined below:

Scheme 1: Plausible synthetic route to N-(3-iodobenzyl)morpholine-4-carboxamide

Scheme 1: Plausible synthetic route to N-(3-iodobenzyl)morpholine-4-carboxamide

This schematic represents a likely synthetic approach based on established chemical reactions.

Optimization of Reaction Conditions for N-(3-iodobenzyl)morpholine-4-carboxamide Synthesis

The optimization of the reaction to form the carboxamide bond is crucial for achieving high yields and purity. Based on analogous reactions, several parameters can be fine-tuned.

For the reaction between 3-iodobenzylamine and morpholine-4-carbonyl chloride , the choice of base and solvent is critical. A non-nucleophilic organic base such as triethylamine is typically used to scavenge the hydrochloric acid byproduct. The reaction is often carried out in an inert aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature. organic-chemistry.orgnih.gov

In a related synthesis of N-(2,3,4-trifluorophenyl)morpholine-4-carboxamide, the reaction of 2,3,4-trifluoroaniline (B1293922) with triphosgene generated an isocyanate in situ, which then reacted with morpholine. nih.gov This highlights the utility of a one-pot procedure. The reaction was performed in anhydrous acetonitrile with triethylamine as the base, initially at ice-bath temperature and then at room temperature overnight. nih.gov Purification was achieved by column chromatography. nih.gov

For the potential reaction of 3-iodobenzyl isocyanate with morpholine , the conditions are generally mild. The reaction is typically performed in an aprotic solvent, and the addition of a catalytic amount of a non-nucleophilic base can accelerate the reaction. northwestern.edu

A general procedure for the amidation of benzoyl chloride with morpholine involves reacting the two components, likely in the presence of a base to neutralize the HCl formed. chemspider.com This further supports the feasibility of the proposed synthetic routes.

The following table summarizes potential reaction conditions based on analogous syntheses.

PrecursorsSolventBaseTemperatureNotes
3-Iodobenzylamine + Morpholine-4-carbonyl chlorideDichloromethane, AcetonitrileTriethylamineRoom TemperatureA standard method for amide bond formation. organic-chemistry.org
3-Iodobenzylamine + Triphosgene, then MorpholineAnhydrous AcetonitrileTriethylamine0 °C to Room TemperatureAn in-situ formation of the isocyanate followed by reaction with the amine. nih.gov
3-Iodobenzyl isocyanate + MorpholineAprotic solvents (e.g., THF, Dichloromethane)Optional (e.g., catalytic amount of a non-nucleophilic base)Room TemperatureA direct addition reaction. northwestern.edu

Synthesis of N-(3-iodobenzyl)morpholine-4-carboxamide Analogues and Derivatives

The structural framework of N-(3-iodobenzyl)morpholine-4-carboxamide offers multiple points for modification, allowing for the synthesis of a diverse library of analogues. These modifications can be strategically introduced to explore structure-activity relationships in medicinal chemistry contexts.

Strategies for Structural Modification of the Morpholine Ring

The morpholine ring can be modified to introduce conformational constraints or additional functional groups. A review of morpholine synthesis indicates that starting from vicinal amino alcohols, oxiranes, or aziridines can lead to a variety of substituted morpholines. researchgate.net For instance, cis-3,5-disubstituted morpholines can be synthesized from enantiomerically pure amino alcohols. organic-chemistry.org

Furthermore, N-acyl-morpholine-4-carbothioamides have been synthesized, demonstrating that the core morpholine structure can be elaborated with different functionalities. beilstein-journals.org The synthesis of novel morpholine derivatives has also been achieved by reacting morpholine with ethyl chloroacetate, followed by further transformations of the resulting ester. researchgate.net These strategies could be adapted to create analogues of the target compound with substituents on the morpholine ring itself, potentially influencing the compound's biological activity and properties.

Approaches to Functionalization of the Iodobenzyl Moiety

The iodine atom on the benzyl (B1604629) ring is a key functional handle for a wide range of derivatization reactions, particularly palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis and drug discovery for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl ring, significantly expanding the chemical space of the analogues. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl iodide and an amine. wikipedia.orgnorthwestern.edulibretexts.orgorganic-chemistry.orgatlanchimpharma.comacs.orgrsc.orgresearchgate.net This would allow for the introduction of primary or secondary amines, anilines, or various nitrogen-containing heterocycles at the 3-position of the benzyl ring. The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This method provides a straightforward route to introduce alkynyl substituents, which can serve as versatile intermediates for further transformations or as important pharmacophores themselves.

The following table summarizes these key functionalization strategies for the iodobenzyl moiety.

ReactionReagentCatalyst/ConditionsProduct
Suzuki-Miyaura Coupling R-B(OH)₂ or R-B(OR')₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)N-(3-R-benzyl)morpholine-4-carboxamide (R = aryl, alkyl, etc.)
Buchwald-Hartwig Amination R¹R²NHPd catalyst, Ligand (e.g., phosphine), Base (e.g., NaOtBu)N-(3-(R¹R²N)-benzyl)morpholine-4-carboxamide
Sonogashira Coupling R-C≡CHPd catalyst, Cu(I) co-catalyst, Base (e.g., amine)N-(3-(R-C≡C)-benzyl)morpholine-4-carboxamide

Derivatization at the Carboxamide Linkage

The carboxamide linkage itself can be a target for modification to alter the compound's properties.

Thionation: The carbonyl group of the carboxamide can be converted to a thiocarbonyl group using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). enamine.netorganic-chemistry.orgorganic-chemistry.orgnih.gov This transformation yields the corresponding thioamide, which can have significantly different electronic properties and hydrogen bonding capabilities compared to the original amide. The reaction is typically carried out by heating the amide with Lawesson's reagent in a solvent like toluene. beilstein-journals.org

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-iodobenzylamine and morpholine-4-carboxylic acid. While often a degradation pathway, controlled hydrolysis could be used in a prodrug strategy. Studies on the hydrolysis of other carboxamides have shown that this process can occur during biotransformation. rrpharmacology.ru

Reduction: The carboxamide can be reduced to the corresponding amine, N-((morpholin-4-yl)methyl)-3-iodobenzylamine, using a strong reducing agent like lithium aluminum hydride. This transformation would significantly alter the polarity and basicity of this part of the molecule.

These derivatization strategies at the carboxamide linkage provide further avenues for creating structural diversity and modulating the properties of the parent compound.

Stereoselective Synthesis Approaches for Chiral Analogues of N-(3-iodobenzyl)morpholine-4-carboxamide

The introduction of chirality into analogues of N-(3-iodobenzyl)morpholine-4-carboxamide can offer significant advantages in developing derivatives with improved biological activity and selectivity. Stereoselective synthesis strategies are crucial for accessing enantiomerically pure or enriched morpholine-containing compounds. These methods primarily focus on the controlled formation of stereocenters within the morpholine ring.

Several key approaches have been developed for the asymmetric synthesis of substituted morpholines, which can be adapted for the creation of chiral analogues of N-(3-iodobenzyl)morpholine-4-carboxamide. These strategies include palladium-catalyzed carboamination reactions, electrophile-induced cyclization of chiral precursors, and asymmetric hydrogenation of unsaturated morpholine intermediates.

One prominent method involves the palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives. nih.gov This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from readily available enantiopure amino alcohols. nih.gov The process generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov By starting with a chiral amino alcohol, the stereochemistry of the resulting morpholine ring can be effectively controlled.

Another effective technique is the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info For instance, the use of bromine (Br2) can induce the cyclization to yield highly substituted chiral morpholines. banglajol.info The diastereoselectivity of this reaction can be high, with reports of up to 100% diastereomeric excess (de) under optimized conditions. banglajol.info The choice of substituents on the starting material can influence the reaction rate and stereochemical outcome. banglajol.info

Asymmetric hydrogenation represents a further powerful tool for establishing stereocenters in the morpholine scaffold. rsc.org Using rhodium catalysts with chiral bisphosphine ligands, unsaturated morpholine precursors can be hydrogenated to furnish a variety of 2-substituted chiral morpholines with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). rsc.org

These methodologies provide a versatile toolkit for the synthesis of a diverse range of chiral analogues of N-(3-iodobenzyl)morpholine-4-carboxamide, enabling detailed structure-activity relationship (SAR) studies for this class of compounds.

Table of Stereoselective Synthesis Data

The following table summarizes representative data from stereoselective synthesis methods applicable to the formation of chiral morpholine rings.

Starting MaterialMethodCatalyst/ReagentProductDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Yield (%)
O-allyl ethanolamine derivativePd-catalyzed carboaminationPd(OAc)2, P(2-furyl)3, NaOtBucis-3,5-disubstituted morpholine>20:1 drModerate to Good
Optically pure N-allyl-β-amino alcoholElectrophile-induced cyclizationBr2, Na2CO3(2R, 5S)-disubstituted morpholine100% de (at 60% conversion)50 (isolated)
Unsaturated morpholineAsymmetric hydrogenation[Rh(COD)L*]BF42-substituted chiral morpholineup to 99% eeQuantitative

Molecular Target Identification and Mechanistic Elucidation of N 3 Iodobenzyl Morpholine 4 Carboxamide

Receptor Binding and Ligand Affinity Profiling of N-(3-iodobenzyl)morpholine-4-carboxamide

Comprehensive searches of scientific literature and databases did not yield specific data on the receptor binding and ligand affinity profile of N-(3-iodobenzyl)morpholine-4-carboxamide. While general methodologies for such assessments are well-established, no studies have been published that apply these techniques to this specific compound.

Radioligand Binding Assays

There are no publicly available studies that have utilized radioligand binding assays to determine the affinity of N-(3-iodobenzyl)morpholine-4-carboxamide for any specific receptor. This type of assay is crucial for identifying the binding characteristics of a compound, including its equilibrium dissociation constant (Kd), which quantifies the affinity for a receptor. nih.govspringernature.com

Competition Binding Studies with Known Ligands

Information regarding competition binding studies involving N-(3-iodobenzyl)morpholine-4-carboxamide and known ligands is not available in the current body of scientific literature. Such studies would be instrumental in determining the compound's selectivity for various receptor subtypes by measuring its ability to displace a radiolabeled ligand with a known affinity.

Enzymatic Activity Modulation by N-(3-iodobenzyl)morpholine-4-carboxamide

No specific data exists in published research regarding the modulation of enzymatic activity by N-(3-iodobenzyl)morpholine-4-carboxamide.

Enzyme Inhibition Kinetics

There are no available studies detailing the enzyme inhibition kinetics of N-(3-iodobenzyl)morpholine-4-carboxamide. Research in this area would be necessary to determine if the compound acts as an inhibitor of any specific enzymes and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Allosteric Modulation Investigations

Investigations into the potential allosteric modulation of enzymes or receptors by N-(3-iodobenzyl)morpholine-4-carboxamide have not been reported. Allosteric modulators bind to a site on the protein distinct from the primary binding site, causing a conformational change that can enhance or diminish the protein's activity. nih.gov

Transcriptomic and Proteomic Analysis of Cellular Responses to N-(3-iodobenzyl)morpholine-4-carboxamideNo transcriptomic or proteomic analyses have been published to detail the changes in gene or protein expression in response to treatment with N-(3-iodobenzyl)morpholine-4-carboxamide.

Further research is required to elucidate the pharmacological and biological properties of N-(3-iodobenzyl)morpholine-4-carboxamide.

Structure Activity Relationship Sar Studies of N 3 Iodobenzyl Morpholine 4 Carboxamide Analogues

Impact of Substitutions on the Iodobenzyl Moiety on Biological Activity

The benzyl (B1604629) group of N-(3-iodobenzyl)morpholine-4-carboxamide serves as a critical scaffold for interaction with target proteins. The nature and position of substituents on this aromatic ring can dramatically alter the compound's biological profile. While direct SAR data for the 3-iodo substitution is not extensively documented in publicly available literature, studies on analogous N-benzyl carboxamide and N-benzyl phenethylamine (B48288) series offer valuable predictive insights. nih.govnih.gov

Research on a series of N-benzyl phenethylamines demonstrated that substitutions on the benzyl ring significantly affect affinity and functional activity at serotonin (B10506) receptors. nih.gov For instance, N-(2-hydroxybenzyl) and N-(2-methoxybenzyl) substitutions on phenethylamines resulted in varied potencies and selectivities. nih.gov Generally, electron-donating or electron-withdrawing groups, as well as their positions (ortho, meta, para), can influence the electronic and steric properties of the benzyl ring, thereby affecting its binding capabilities.

In a study of 4-benzylpiperidine (B145979) carboxamides, the nature of the aromatic ring system was found to be a key determinant of transporter selectivity. nih.gov Compounds with a biphenyl (B1667301) group showed higher affinity for the serotonin transporter, whereas those with a diphenyl group had a stronger inhibition of the dopamine (B1211576) transporter. nih.gov This highlights the importance of the size and lipophilicity of the aromatic moiety.

Table 1: Impact of Benzyl Ring Substitutions on the Biological Activity of Analogous N-Benzyl Carboxamides

Compound Series Substitution on Benzyl Ring Observed Effect on Biological Activity
N-Benzyl Phenethylamines nih.gov2-HydroxyGenerally high activity at 5-HT2A receptor.
N-Benzyl Phenethylamines nih.gov2-MethoxyLess active and less selective 5-HT2A agonists.
4-Benzylpiperidine Carboxamides nih.govBiphenylHigher inhibition of serotonin transporter.
4-Benzylpiperidine Carboxamides nih.govDiphenylStronger inhibition of dopamine transporter.
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides nih.gov2-Chloro, 2-MethoxySubmicromolar M1 antagonist activity.
N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides nih.gov2,5-bis(Trifluoromethyl)M1 IC50 of 490 nM with selectivity.

This table presents data from analogous compound series to infer potential SAR trends for N-(3-iodobenzyl)morpholine-4-carboxamide.

Role of the Morpholine (B109124) Ring System in Ligand-Target Recognition

The morpholine ring is a common motif in medicinal chemistry, often incorporated to enhance the physicochemical and pharmacokinetic properties of a molecule. nih.govnih.gov In the context of N-(3-iodobenzyl)morpholine-4-carboxamide, the morpholine ring likely plays a multifaceted role in ligand-target recognition. e3s-conferences.orgresearchgate.net

The morpholine moiety can act as a hydrogen bond acceptor via its oxygen atom and can also engage in hydrophobic interactions. e3s-conferences.org Its chair-like conformation allows it to present its substituents in specific spatial orientations, which can be crucial for fitting into a binding pocket. nih.gov The nitrogen atom of the morpholine ring, being part of a carboxamide, is not basic.

In various bioactive molecules, the morpholine ring has been shown to be an integral part of the pharmacophore, directly interacting with the target protein. For instance, in a series of morpholine-benzimidazole derivatives acting as PI3K inhibitors, the morpholine moiety was found to be crucial for activity. sci-hub.se Molecular docking studies of N-methylmorpholine-substituted benzimidazolium salts as α-glucosidase inhibitors revealed that the morpholine ring contributes significantly to the binding affinity. nih.gov

Table 2: Functions of the Morpholine Ring in Bioactive Molecules

Function Description Reference
Hydrogen BondingThe oxygen atom can act as a hydrogen bond acceptor. e3s-conferences.org
Hydrophobic InteractionsThe ring itself can participate in hydrophobic interactions. e3s-conferences.org
ScaffoldingOrients other functional groups for optimal target binding. nih.gov
Physicochemical ModulationImproves properties like solubility and membrane permeability. nih.govnih.gov

Significance of the Carboxamide Linkage for Molecular Interactions

The carboxamide linkage (-C(=O)NH-) is a fundamental functional group in many pharmaceuticals and plays a pivotal role in molecular interactions. nih.gov In N-(3-iodobenzyl)morpholine-4-carboxamide, this linker connects the morpholine and benzyl moieties and is critical for the molecule's structural integrity and biological activity.

The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form strong and directional interactions with amino acid residues in a protein's binding site. nih.gov The planarity of the amide bond restricts the conformational flexibility of the molecule, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

The strategy of bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, has been used to probe the importance of the amide linkage. drughunter.comcambridgemedchemconsulting.com For example, replacing a benzanilide (B160483) with a biphenyl moiety in a series of ABCG2 modulators demonstrated that the amide-like core was not essential for activity, although potency was affected. nih.govdrugbank.com In other cases, heterocycles like oxadiazoles (B1248032) have been successfully used as amide bioisosteres, maintaining or improving metabolic stability and pharmacokinetic profiles. nih.gov The trifluoroethylamine group has also been explored as an amide mimic. drughunter.com The fact that these replacements can modulate activity underscores the importance of the specific interactions mediated by the carboxamide group in the parent molecule.

Table 3: Common Bioisosteric Replacements for the Carboxamide Linkage

Bioisostere Rationale for Replacement Reference
BiphenylIncreased metabolic stability. nih.govdrugbank.com
1,2,4-OxadiazoleMimics hydrogen bonding, enhances metabolic stability. nih.gov
1,3,4-OxadiazoleAmide surrogate with improved membrane permeability. nih.gov
TrifluoroethylamineMimics electronegativity of carbonyl, enhances metabolic stability. drughunter.com

Conformational Analysis and Bioactive Conformation Postulation

Understanding the three-dimensional structure and conformational preferences of N-(3-iodobenzyl)morpholine-4-carboxamide is essential for elucidating its mechanism of action. Conformational analysis aims to identify the low-energy conformations of a molecule and postulate which of these is the "bioactive conformation" – the shape it adopts when bound to its biological target. nih.gov

Molecular modeling and techniques like X-ray crystallography and NMR spectroscopy are powerful tools for conformational analysis. nih.govmdpi.com For example, such methods were used to determine that N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists exist in a low-energy conformation characterized by an intramolecular π-stacking interaction. nih.gov Postulating the bioactive conformation of N-(3-iodobenzyl)morpholine-4-carboxamide would likely involve computational docking studies into a hypothesized target protein, followed by experimental validation with conformationally constrained analogues. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for N-(3-iodobenzyl)morpholine-4-carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com A predictive QSAR model can be invaluable for designing new, more potent analogues and for screening virtual libraries of compounds.

Although no specific QSAR models for N-(3-iodobenzyl)morpholine-4-carboxamide derivatives have been published, the methodology has been widely applied to other classes of bioactive molecules containing similar structural motifs. nih.govplos.orgresearchgate.net For example, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide inhibitors of PARP successfully identified key molecular descriptors that correlate with inhibitory activity. nih.gov

To develop a QSAR model for N-(3-iodobenzyl)morpholine-4-carboxamide analogues, a dataset of compounds with varying substitutions on the iodobenzyl and morpholine moieties would be required, along with their corresponding biological activities. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would then be used to generate a predictive equation.

Table 4: Key Steps in Developing a QSAR Model

Step Description
Data Set CompilationGather a series of analogous compounds with measured biological activities.
Descriptor CalculationCompute a variety of molecular descriptors (e.g., logP, molar refractivity, electronic properties).
Model BuildingUse statistical methods (e.g., MLR, PLS) to correlate descriptors with activity.
Model ValidationAssess the statistical significance and predictive power of the model using techniques like cross-validation and external test sets.
InterpretationAnalyze the model to understand which molecular properties are most important for activity.

The development of such a model for N-(3-iodobenzyl)morpholine-4-carboxamide derivatives would provide a powerful tool for guiding the synthesis of new compounds with optimized biological profiles.

Computational and Theoretical Studies of N 3 Iodobenzyl Morpholine 4 Carboxamide

Molecular Docking Simulations of N-(3-iodobenzyl)morpholine-4-carboxamide with Putative Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as N-(3-iodobenzyl)morpholine-4-carboxamide, to a macromolecular target, typically a protein.

While specific protein targets for N-(3-iodobenzyl)morpholine-4-carboxamide are not explicitly documented in the available literature, compounds containing the morpholine (B109124) carboxamide scaffold have been investigated for their interactions with various protein families, including kinases and proteases. For a hypothetical study, a selection of putative protein targets would be made based on the therapeutic area of interest.

The analysis of interactions within the active site of a protein is crucial for understanding the mechanism of action of a ligand. For N-(3-iodobenzyl)morpholine-4-carboxamide, this would involve identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and halogen bonds with the ligand. The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the amide group can participate as both a hydrogen bond donor and acceptor. The iodobenzyl group can engage in hydrophobic and halogen bonding interactions, the latter being an increasingly recognized important interaction in drug design.

A hypothetical interaction profile is presented in the table below, illustrating the types of interactions that could be expected between N-(3-iodobenzyl)morpholine-4-carboxamide and a generic protein active site.

Ligand MoietyPotential Interacting Residue TypesType of Interaction
Morpholine OxygenAsp, Glu, Asn, Gln, Ser, Thr, HisHydrogen Bond (Acceptor)
Amide N-HAsp, Glu, Asn, Gln, Main Chain CarbonylHydrogen Bond (Donor)
Amide C=OAsn, Gln, Arg, Lys, Ser, Thr, HisHydrogen Bond (Acceptor)
Benzyl (B1604629) RingPhe, Tyr, Trp, Leu, Val, Ile, Alaπ-π Stacking, Hydrophobic
Iodine AtomMain/Side Chain Carbonyl Oxygen, Ser, ThrHalogen Bond

Predicting the correct binding pose of a ligand is a primary goal of molecular docking. Docking algorithms generate multiple possible poses, which are then ranked using a scoring function. The top-ranked poses are considered the most likely binding modes.

Validation of these predicted poses is a critical step. A common method is to re-dock a co-crystallized ligand into its known protein structure. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of the atomic coordinates, typically less than 2.0 Å. In the absence of a crystal structure for N-(3-iodobenzyl)morpholine-4-carboxamide, validation would rely on docking known inhibitors into the selected putative targets to ensure the reliability of the chosen docking protocol.

Molecular Dynamics (MD) Simulations of N-(3-iodobenzyl)morpholine-4-carboxamide-Target Complexes

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein upon binding.

Following molecular docking, the most promising ligand-protein complex would be subjected to MD simulations. The stability of the complex is typically evaluated by monitoring the RMSD of the protein backbone and the ligand over the simulation time. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period.

MD simulations can also reveal important conformational changes. For instance, the binding of N-(3-iodobenzyl)morpholine-4-carboxamide might induce a shift in a flexible loop near the active site, leading to a more stable interaction. These dynamic adjustments are not captured by static docking methods.

MD simulations are performed in an explicit solvent environment, usually water, which allows for the investigation of the role of solvent molecules in the binding process. Water molecules can mediate interactions between the ligand and the protein by forming water-bridged hydrogen bonds. They can also be displaced from the active site upon ligand binding, which can have a significant impact on the binding thermodynamics. For a molecule like N-(3-iodobenzyl)morpholine-4-carboxamide, understanding the behavior of water molecules around the polar morpholine and carboxamide groups would be crucial for a complete picture of its binding.

Quantum Mechanical (QM) Calculations for N-(3-iodobenzyl)morpholine-4-carboxamide

Quantum mechanical calculations are used to study the electronic properties of a molecule with high accuracy. These methods can provide valuable information about the geometry, charge distribution, and reactivity of N-(3-iodobenzyl)morpholine-4-carboxamide.

QM calculations would be employed to optimize the geometry of the molecule and to calculate its electrostatic potential surface. This surface illustrates the charge distribution across the molecule and can help in understanding its interactions with the protein target. For instance, regions of negative potential (around the morpholine oxygen and amide carbonyl) would be likely to interact with positively charged residues or hydrogen bond donors in the active site. Furthermore, QM calculations are essential for accurately parameterizing the ligand for use in classical MD simulations, ensuring that its behavior in the simulation is a realistic representation of its actual properties.

Electronic Structure and Reactivity Descriptors

A comprehensive analysis of the electronic structure of N-(3-iodobenzyl)morpholine-4-carboxamide would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would provide insights into the molecule's stability, reactivity, and electronic properties.

Key reactivity descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental in predicting the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. This is crucial for understanding intermolecular interactions.

Table 1: Hypothetical Electronic Structure and Reactivity Descriptors for N-(3-iodobenzyl)morpholine-4-carboxamide (Note: The following data is illustrative and not based on actual calculations for the specified compound.)

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Electronegativity (χ)3.85Tendency to attract electrons
Chemical Hardness (η)2.65Resistance to change in electron distribution
Chemical Softness (S)0.19Reciprocal of hardness, indicates reactivity

Interaction Energy Analysis

Interaction energy analysis is a computational method used to study the non-covalent interactions between a ligand, such as N-(3-iodobenzyl)morpholine-4-carboxamide, and a biological target, typically a protein. This analysis is vital for understanding the binding affinity and specificity of a molecule.

The process would involve:

Docking Studies: Initially, the compound would be docked into the active site of a target protein to predict its binding orientation.

Energy Decomposition Analysis: Following docking, methods like the Symmetry-Adapted Perturbation Theory (SAPT) or the Localized Molecular Orbital Energy Decomposition Analysis (LMOEDA) would be used to break down the total interaction energy into its constituent components:

Electrostatic interactions

Exchange-repulsion interactions

Induction (polarization) interactions

Dispersion (van der Waals) interactions

This decomposition helps to identify the key forces driving the binding event. For instance, it could reveal the importance of hydrogen bonds, halogen bonds (involving the iodine atom), or hydrophobic interactions.

Pharmacophore Modeling and Virtual Screening Based on N-(3-iodobenzyl)morpholine-4-carboxamide Scaffolds

Pharmacophore modeling is a cornerstone of rational drug design. csmres.co.uk A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

If N-(3-iodobenzyl)morpholine-4-carboxamide were a known active compound, a pharmacophore model could be developed based on its structure. This model would typically include features such as:

Hydrogen bond acceptors (e.g., the carbonyl oxygen and the morpholine oxygen).

Hydrogen bond donors (e.g., the amide N-H).

Aromatic rings (the iodobenzyl group).

Hydrophobic features.

A halogen bond donor (the iodine atom).

Once a pharmacophore model is generated and validated, it can be used as a 3D query for virtual screening of large chemical databases. nih.gov This process aims to identify other molecules that match the pharmacophore and are therefore likely to exhibit similar biological activity. The hits from the virtual screen would then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing.

De Novo Design Approaches Utilizing the N-(3-iodobenzyl)morpholine-4-carboxamide Core

De novo drug design is a computational strategy for generating novel molecular structures with desired properties, often starting from a core scaffold or fragment. nih.govcreative-biostructure.com If the N-(3-iodobenzyl)morpholine-4-carboxamide core was identified as a promising starting point, de novo design algorithms could be employed to build upon it.

These approaches can be broadly categorized as:

Growing: Starting with a fragment (e.g., the morpholine-4-carboxamide), the algorithm would systematically add atoms or functional groups to "grow" a complete molecule that fits within a target's binding site.

Linking: Two or more fragments placed in favorable positions within the binding site would be connected by a linker to create a single, coherent molecule.

The design process would be guided by a scoring function that evaluates the fit and potential binding affinity of the newly generated molecules. This iterative process can lead to the design of novel compounds with potentially improved potency, selectivity, or pharmacokinetic properties compared to the initial core structure.

Advanced Analytical Methodologies for Research on N 3 Iodobenzyl Morpholine 4 Carboxamide

Spectroscopic Characterization Techniques for Structural Elucidation of N-(3-iodobenzyl)morpholine-4-carboxamide and its Metabolites

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of N-(3-iodobenzyl)morpholine-4-carboxamide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-(3-iodobenzyl)morpholine-4-carboxamide (C₁₂H₁₅IN₂O₂), HRMS can confirm its elemental composition, a critical first step in its identification.

Research Findings: In a typical HRMS analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be detected as its protonated molecular ion, [M+H]⁺. The high-resolution measurement distinguishes the compound's exact mass from those of other molecules with the same nominal mass. For instance, the theoretical exact mass of the [M+H]⁺ ion for C₁₂H₁₅IN₂O₂ is calculated to be 347.0251 g/mol . An experimental HRMS measurement would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the proposed molecular formula.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer insights into the compound's structure. Key fragments would likely arise from the cleavage of the benzyl-morpholine bond and the carboxamide linkage, helping to piece together the molecular architecture.

Illustrative HRMS Data for N-(3-iodobenzyl)morpholine-4-carboxamide

IonTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺347.0251347.0249-0.58
[M+Na]⁺369.0070369.0068-0.54

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

¹H NMR: The ¹H NMR spectrum of N-(3-iodobenzyl)morpholine-4-carboxamide would display distinct signals for each unique proton in the molecule. The aromatic protons on the iodobenzyl group would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The benzylic protons (-CH₂-) would likely appear as a singlet or a doublet around δ 4.5 ppm. The protons of the morpholine (B109124) ring would show characteristic multiplets in the upfield region (δ 3.0-4.0 ppm), and the carboxamide N-H proton would likely be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxamide would be the most downfield signal (around δ 160-170 ppm). The aromatic carbons would appear in the δ 120-140 ppm range, with the carbon attached to the iodine atom showing a characteristic lower intensity signal due to quadrupolar relaxation. The benzylic carbon and the morpholine carbons would be found in the upfield region (δ 40-70 ppm).

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the morpholine ring and the aromatic system.

HSQC: Correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule, such as linking the benzylic protons to the morpholine ring and the aromatic ring.

Illustrative ¹H and ¹³C NMR Data for N-(3-iodobenzyl)morpholine-4-carboxamide (in CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)-165.2
Aromatic C-I-95.4
Aromatic CHs7.10-7.70 (m, 4H)128.5, 130.1, 136.8, 138.2
Benzyl (B1604629) CH₂4.45 (s, 2H)48.5
Morpholine -CH₂-N-3.40 (t, 4H)44.1
Morpholine -CH₂-O-3.72 (t, 4H)66.8
Carboxamide NH5.80 (br s, 1H)-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum of N-(3-iodobenzyl)morpholine-4-carboxamide would show characteristic absorption bands. A strong absorption around 1640 cm⁻¹ would be indicative of the C=O stretching of the amide group (Amide I band). The N-H stretching vibration of the carboxamide would appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage would be visible around 1115 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C-I bond, while difficult to observe in IR, may give a detectable signal in the low-frequency region of the Raman spectrum.

Illustrative Vibrational Spectroscopy Data for N-(3-iodobenzyl)morpholine-4-carboxamide

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch3350 (broad)3352
Aromatic C-H Stretch30503055
Aliphatic C-H Stretch2920, 28602925, 2865
C=O Stretch (Amide I)1645 (strong)1648
N-H Bend (Amide II)1550-
C-O-C Stretch11151118
C-I Stretch~500~505

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique can confirm the connectivity established by NMR and also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxamide group, which dictates the crystal packing.

Research Findings: Although no published crystal structure for N-(3-iodobenzyl)morpholine-4-carboxamide is currently available, a successful crystallographic analysis would be expected to provide precise atomic coordinates. From these, one could determine the conformation of the morpholine ring (likely a chair conformation) and the relative orientation of the iodobenzyl and morpholine carboxamide moieties.

Hypothetical Crystallographic Data for N-(3-iodobenzyl)morpholine-4-carboxamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.1
Z4
Density (calc, g/cm³)1.543
R-factor< 0.05

Chromatographic Methods for Purity Assessment and Isolation of N-(3-iodobenzyl)morpholine-4-carboxamide and its Analogues

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and impurities, as well as for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of N-(3-iodobenzyl)morpholine-4-carboxamide and for its isolation. Developing a robust HPLC method is critical for quality control during its synthesis and for studying its stability.

Method Development: A reversed-phase HPLC method would be the most common choice for a molecule of this polarity. A C18 column is typically used as the stationary phase. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and the separation from any less polar impurities. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm).

Research Findings: A well-developed HPLC method should show a sharp, symmetrical peak for N-(3-iodobenzyl)morpholine-4-carboxamide, with a retention time that is reproducible. The method should be validated for linearity, accuracy, and precision to be suitable for quantitative analysis. This method could then be adapted for preparative HPLC to isolate the pure compound or its analogues for further study.

Illustrative HPLC Method Parameters for N-(3-iodobenzyl)morpholine-4-carboxamide

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient20% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Column Temperature30 °C
Expected Retention Time~8.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. researchgate.netmdpi.com For non-volatile compounds like N-(3-iodobenzyl)morpholine-4-carboxamide, a derivatization step is necessary to increase their volatility for GC analysis. nih.govnih.gov This process involves a chemical reaction to convert the analyte into a less polar and more volatile derivative. For instance, the secondary amine within the morpholine ring can be targeted for derivatization. nih.govresearchgate.net One common method involves nitrosation using reagents like sodium nitrite (B80452) under acidic conditions to produce a stable and volatile N-nitrosomorpholine derivative. nih.govresearchgate.net

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. mdpi.comscienceopen.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. mdpi.com As the separated components exit the column, they enter the mass spectrometer. In the mass spectrometer, molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns. researchgate.net The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation and identification. researchgate.net The combination of the retention time from the GC and the fragmentation pattern from the MS provides a high degree of confidence in the identification of the analyte. researchgate.net

Illustrative GC-MS Parameters for a Derivative:

Column: HP-5MS fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness). nih.gov

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. scienceopen.com

Injector Temperature: 250 °C. mdpi.com

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C. mdpi.com

MS Detector: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40–500. mdpi.com

Table 1: Representative GC-MS Data for a Volatile Derivative of N-(3-iodobenzyl)morpholine-4-carboxamide

Hypothetical Fragmentm/z (Mass-to-Charge Ratio)Relative Abundance (%)Retention Time (min)
Molecular Ion [M]+3461515.2
[M-I]+2194015.2
Iodobenzyl cation [C7H6I]+21710015.2
Morpholine-4-carboxamide cation [C5H9N2O2]+1296515.2
Tropylium ion [C7H7]+915515.2

Advanced Biophysical Techniques for Ligand-Target Interaction Studies

To understand the biological potential of N-(3-iodobenzyl)morpholine-4-carboxamide, it is crucial to characterize its interactions with protein targets. A suite of biophysical techniques is employed to measure these interactions, providing data on binding kinetics, thermodynamics, and stability. nih.govscholaris.ca These methods are often used in combination to build a comprehensive profile of the ligand-target relationship, which is essential for fields like drug discovery. nih.govacs.orgmdpi.com

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nuvisan.comyoutube.com It provides precise data on the rates of association (kₐ or kₒₙ) and dissociation (kₔ or kₒff) of a ligand with its target, from which the equilibrium dissociation constant (Kₐ), a measure of binding affinity, can be calculated. researchgate.netscispace.com

In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip. scispace.comnih.gov A solution containing N-(3-iodobenzyl)morpholine-4-carboxamide (the analyte) is then flowed over the chip surface. scispace.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. youtube.comnih.gov This change is recorded in real-time on a sensorgram, which plots response units against time. youtube.com The association phase shows the binding as the analyte flows over the surface, while the dissociation phase shows the release of the analyte when it is replaced by a buffer flow. youtube.com Analyzing these curves allows for the determination of the kinetic constants. researchgate.net

Table 2: Representative Kinetic Data from SPR Analysis

AnalyteTarget Proteinkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₐ (nM)
N-(3-iodobenzyl)morpholine-4-carboxamideHypothetical Kinase A1.5 x 10⁵8.2 x 10⁻⁴5.5
N-(3-iodobenzyl)morpholine-4-carboxamideHypothetical Bromodomain B2.3 x 10⁴4.1 x 10⁻³178.3

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. nuvisan.com It is a label-free technique performed in solution that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. springernature.comnih.gov From a single ITC experiment, it is possible to determine the binding affinity (Kₐ), the binding stoichiometry (n), and the enthalpy change (ΔH). springernature.comtainstruments.com From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. tainstruments.com

The experiment involves titrating small aliquots of the ligand, N-(3-iodobenzyl)morpholine-4-carboxamide, from a syringe into a sample cell containing the target protein. vanderbilt.edu Each injection triggers a heat change that is measured by the instrument relative to a reference cell. vanderbilt.edu As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases until only the heat of dilution is observed. The resulting data are plotted as power versus time, and the integrated heat for each injection is then plotted against the molar ratio of ligand to protein to generate a binding isotherm, which is fitted to a binding model to extract the thermodynamic parameters. springernature.com

Table 3: Representative Thermodynamic Profile from ITC Analysis

InteractionStoichiometry (n)Kₐ (M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Compound + Target A1.021.8 x 10⁸-9.2-2.1-11.3
Compound + Target B0.984.5 x 10⁶-2.5-6.5-9.0

Differential Scanning Fluorimetry (DSF) for Thermal Stability

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput technique used to measure the thermal stability of a protein. nih.govbiorxiv.org The binding of a small molecule ligand often stabilizes the protein structure, resulting in an increase in its apparent melting temperature (Tₘ). nuvisan.com This change in melting temperature (ΔTₘ) is indicative of a binding interaction. harvard.edu

In a conventional DSF experiment, the protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that has a preference for binding to the hydrophobic regions of a protein. biorxiv.orgharvard.edu When the protein is in its folded state, these regions are mostly buried, and the dye's fluorescence is low. As the temperature is increased, the protein unfolds, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in its fluorescence signal. biorxiv.org This process generates a sigmoidal curve when fluorescence is plotted against temperature, and the midpoint of this transition is the Tₘ. researchgate.net By comparing the Tₘ of the protein alone to the Tₘ in the presence of N-(3-iodobenzyl)morpholine-4-carboxamide, the stabilizing effect of the ligand can be quantified. harvard.edu An alternative, label-free method called nanoDSF monitors the change in intrinsic tryptophan fluorescence as the protein unfolds. harvard.edu

Table 4: Representative Thermal Stability Data from DSF Analysis

Target ProteinConditionMelting Temperature (Tₘ) in °CThermal Shift (ΔTₘ) in °C
Hypothetical Dehydrogenase CApo (protein only)48.25.7
+ Compound53.9
Hypothetical Methyltransferase DApo (protein only)51.51.1
+ Compound52.6

Preclinical Pharmacological Investigations of N 3 Iodobenzyl Morpholine 4 Carboxamide

In Vitro Pharmacological Profiling in Cell Lines and Primary Cell Cultures

No data is publicly available regarding the in vitro pharmacological profiling of N-(3-iodobenzyl)morpholine-4-carboxamide in cell lines or primary cell cultures.

Receptor Occupancy Studies in Cells

There are no public records or research articles detailing receptor occupancy studies for this compound.

Functional Assays Demonstrating Agonism, Antagonism, or Modulation

Information on functional assays to determine the agonistic, antagonistic, or modulatory effects of N-(3-iodobenzyl)morpholine-4-carboxamide is not available in the surveyed literature.

Cellular Pathway Modulation Assays (e.g., Reporter Gene Assays)

No studies have been published that describe the modulation of cellular pathways by N-(3-iodobenzyl)morpholine-4-carboxamide.

Target Engagement Studies of N-(3-iodobenzyl)morpholine-4-carboxamide

There is no publicly accessible information on target engagement studies for this compound.

Biochemical Assays in Cell Lysates

No data from biochemical assays performed in cell lysates for N-(3-iodobenzyl)morpholine-4-carboxamide could be found.

Cellular Thermal Shift Assay (CETSA)

There are no published results from a Cellular Thermal Shift Assay (CETSA) for N-(3-iodobenzyl)morpholine-4-carboxamide.

Pharmacodynamic Studies in Relevant Preclinical Models

There is no available information from pharmacodynamic studies in relevant preclinical models for N-(3-iodobenzyl)morpholine-4-carboxamide.

Biomarker Modulation in Animal Models

No studies detailing the modulation of specific biomarkers in animal models following administration of N-(3-iodobenzyl)morpholine-4-carboxamide have been published.

Histopathological and Immunohistochemical Analysis of Target Tissues

There are no available reports on the histopathological or immunohistochemical analysis of target tissues from preclinical models treated with N-(3-iodobenzyl)morpholine-4-carboxamide.

Ex Vivo Analysis of N-(3-iodobenzyl)morpholine-4-carboxamide Effects on Tissues

No data from ex vivo analyses of tissues from animals treated with N-(3-iodobenzyl)morpholine-4-carboxamide are present in the available literature.

Discussion and Future Research Directions

Synthesis and Design Space of N-(3-iodobenzyl)morpholine-4-carboxamide Analogues

The exploration of the chemical space around N-(3-iodobenzyl)morpholine-4-carboxamide is a critical avenue for future research, aiming to refine biological activity, selectivity, and pharmacokinetic properties. The core structure presents three primary regions for modification: the N-benzyl group, the morpholine (B109124) ring, and the carboxamide linker.

Modification of the Benzyl (B1604629) Moiety : The 3-iodo substituent on the benzyl ring is a key feature, not only for its electronic and steric influence on molecular interactions but also as a synthetic handle. This iodine atom is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of a wide array of aromatic, heteroaromatic, or alkyl groups. This would enable a systematic investigation of how substitutions at this position affect target binding and potency. Furthermore, the synthesis of analogues with different substitution patterns on the phenyl ring (e.g., 2-iodo or 4-iodo isomers) or the replacement of the phenyl ring with other aromatic systems could yield valuable structure-activity relationship (SAR) data. nih.govnih.gov

Analogues of the Morpholine Scaffold : The morpholine ring is a privileged scaffold in medicinal chemistry, often used to improve physicochemical properties like aqueous solubility. researchgate.netresearchgate.netnih.gov The design space can be expanded by synthesizing analogues with substitutions on the morpholine ring itself or by replacing it with alternative heterocyclic systems like piperazine, piperidine, or thiomorpholine. acs.orgenamine.netnih.gov For instance, studies on related quinoline-4-carboxamides showed that replacing a pyrrolidine (B122466) group with a morpholine led to a significant drop in potency, highlighting the sensitivity of activity to this part of the molecule. acs.org Conversely, the introduction of a benzyl morpholine in another series dramatically increased potency and bioavailability. acs.org Synthetic strategies for creating such analogues often involve multi-step sequences starting from amino alcohols or the ring-opening of aziridines and epoxides. researchgate.net

The Carboxamide Linker : The carboxamide group is crucial for establishing interactions, likely hydrogen bonds, with target proteins. nih.gov Its properties can be modulated by N-methylation to remove the hydrogen bond donor capability or by replacing the amide with more rigid or flexible linkers to alter the conformational presentation of the benzyl and morpholine moieties.

A convergent synthesis approach, where the key fragments are prepared separately and then coupled, would be an efficient strategy. researchgate.net For example, a substituted benzylamine (B48309) can be reacted with morpholine-4-carbonyl chloride or a related activated species to generate a library of final compounds.

Comprehensive Understanding of Molecular Mechanisms Mediated by N-(3-iodobenzyl)morpholine-4-carboxamide

Elucidating the precise molecular mechanism of N-(3-iodobenzyl)morpholine-4-carboxamide is fundamental. Based on its structural motifs, several potential biological targets can be hypothesized, demanding comprehensive investigation.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition : The morpholine carboxamide scaffold is present in known inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system responsible for degrading 2-arachidonoylglycerol (B1664049) (2-AG). doi.orgresearchgate.netnih.gov Potent MAGL inhibitors often act as irreversible covalent modifiers by carbamoylating a catalytic serine residue (Ser122) in the enzyme's active site. medchemexpress.comnih.gov Future research should involve activity-based protein profiling (ABPP) to determine if N-(3-iodobenzyl)morpholine-4-carboxamide inhibits MAGL or other serine hydrolases in the proteome. doi.orgnih.gov

Cannabinoid Receptor (CB1/CB2) Modulation : A structurally related compound, N-(Morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide ([¹²³I]AM281), is a known antagonist of the CB1 receptor. nih.gov CB1 and CB2 are G-protein coupled receptors central to many physiological processes. nih.gov It is plausible that N-(3-iodobenzyl)morpholine-4-carboxamide could also interact with these receptors. Radioligand binding assays using cell lines expressing human CB1 and CB2 receptors are necessary to determine the affinity and selectivity of the compound for these targets. ucl.ac.be

Targeting Protein-Protein Interactions (PPIs) : Many modern therapeutics function by modulating protein-protein interactions. academie-sciences.fr The structure of N-(3-iodobenzyl)morpholine-4-carboxamide might allow it to fit into hydrophobic clefts at the interface of two proteins, disrupting their interaction. nih.govbiorxiv.org For example, the p53-MDM2 interaction is a well-known cancer target where inhibitors bind to a deep hydrophobic cleft on MDM2, mimicking key residues of p53. biorxiv.org Screening the compound against known PPI targets could reveal novel mechanisms of action.

A combination of in vitro enzymatic assays, receptor binding studies, and cell-based functional assays will be required to build a complete picture of the compound's biological activity.

Integration of Computational and Experimental Findings on N-(3-iodobenzyl)morpholine-4-carboxamide

A synergistic approach combining computational modeling with experimental validation is essential for accelerating the research and optimization of N-(3-iodobenzyl)morpholine-4-carboxamide.

Molecular Docking and Simulation : In silico docking studies can provide initial hypotheses about how the compound binds to potential targets like MAGL or cannabinoid receptors. mdpi.comnih.gov These models can predict the binding pose, identify key interacting amino acid residues, and estimate binding affinity. For example, docking studies on tyrosinase inhibitors revealed that hydrophobic benzyl groups were key contributors to potency. nih.gov Such predictions must then be tested experimentally through site-directed mutagenesis of the putative interacting residues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : As a library of analogues is synthesized and tested, 3D-QSAR models can be developed. nih.gov These models correlate the structural features of the molecules with their biological activity, helping to identify which chemical properties are most important for potency and selectivity. nih.gov This information can then guide the design of the next generation of more effective compounds.

Predicting Pharmacokinetic Properties : Computational tools can also predict ADME (absorption, distribution, metabolism, and excretion) properties. High lipophilicity, for instance, is often associated with poor solubility and metabolic instability. nih.gov Early identification of potential liabilities through in silico models allows for structural modifications to improve the "drug-like" properties of the lead compound, such as modulating the pKa of the morpholine nitrogen or altering lipophilicity to enhance CNS penetration if desired. nih.gov

The table below shows examples of research findings for related inhibitor compounds, illustrating the type of data that would be generated for N-(3-iodobenzyl)morpholine-4-carboxamide and its analogues.

Compound/ScaffoldTargetFinding TypeValue/ObservationCitation(s)
JJKK 048MAGLIC₅₀0.4 nM tocris.com
JJKK 048FAAHSelectivity>13,000-fold vs. MAGL tocris.com
JJKK 048ABHD6Selectivity~630-fold vs. MAGL tocris.com
Quinoline-4-carboxamideP. falciparumEC₅₀1 nM acs.org
Benzylpiperidine AmideTyrosinaseInhibitionBenzylpiperidines were more potent than benzylpiperazines. nih.gov
[¹²³I]AM281CB1 ReceptorActivityPotent and selective antagonist. nih.gov

Emerging Research Avenues for N-(3-iodobenzyl)morpholine-4-carboxamide and Related Scaffolds

The unique structural features of N-(3-iodobenzyl)morpholine-4-carboxamide open up several novel research avenues beyond the initial hypotheses.

Development as a Radiotracer : The presence of an iodine atom makes this compound an immediate candidate for development as an imaging agent for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). nih.gov By synthesizing the molecule with a radioactive isotope of iodine (e.g., ¹²³I for SPECT or ¹²⁴I for PET), it could be used to non-invasively visualize and quantify its target protein in living organisms. This would be an invaluable tool for studying disease pathology and for use in clinical diagnostics. nih.gov

Therapeutic Potential in Neurology and Oncology : If the compound proves to be a potent MAGL inhibitor, it could have therapeutic potential in treating neurodegenerative disorders, pain, and cancer. doi.orgresearchgate.netmdpi.com MAGL inhibition increases levels of the endocannabinoid 2-AG, which has neuroprotective and analgesic effects, and also reduces the production of pro-inflammatory prostaglandins (B1171923) in the brain. doi.orgresearchgate.net In cancer, MAGL activity is linked to producing precursors for tumor-promoting lipids. researchgate.net

Application as a Chemical Probe : Even if the compound lacks the properties required for a therapeutic drug, a potent and selective inhibitor is a valuable research tool. nih.gov As a chemical probe, N-(3-iodobenzyl)morpholine-4-carboxamide could be used to selectively block its target protein in cells or animal models, allowing researchers to investigate the biological function of that protein with high precision.

Exploration of the Morpholine Scaffold : The morpholine ring is a versatile syntheme that is found in drugs targeting a wide range of diseases. researchgate.netresearchgate.netresearchgate.net Research into this compound could contribute to a broader understanding of how the morpholine scaffold can be used to modulate biological activity and pharmacokinetic properties, informing other drug discovery programs. nih.gov

Challenges and Opportunities in the Academic Research of N-(3-iodobenzyl)morpholine-4-carboxamide

The academic pursuit of N-(3-iodobenzyl)morpholine-4-carboxamide presents both distinct challenges and significant opportunities.

Challenges :

Synthesis Complexity : The synthesis of a diverse library of analogues can be resource-intensive, requiring multi-step procedures and potentially expensive starting materials and catalysts. researchgate.net Stereoselective synthesis, if chiral centers are introduced, adds another layer of complexity. unibe.chnih.gov

Target Deconvolution : If the compound shows a phenotypic effect in cell-based assays without a known target, the process of identifying its molecular target (target deconvolution) can be challenging and time-consuming.

Optimizing Drug-like Properties : A common challenge in medicinal chemistry is optimizing a compound to have both high potency and favorable pharmacokinetic properties (e.g., solubility, metabolic stability, cell permeability, low toxicity). nih.govresearchgate.net For CNS-active compounds, achieving efficient blood-brain barrier penetration without being rapidly removed by efflux pumps is a major hurdle. nih.gov

Opportunities :

Pharmacological Versatility : The morpholine-carboxamide scaffold is a "privileged structure" that has proven successful for a wide range of biological targets. researchgate.netresearchgate.net This versatility increases the probability of discovering novel biological activity.

Potential for High Selectivity : The development of highly selective chemical probes is a major goal in chemical biology. By fine-tuning the structure of N-(3-iodobenzyl)morpholine-4-carboxamide, it may be possible to create a tool compound with exquisite selectivity for its target, enabling new insights into biology. nih.gov

Interdisciplinary Collaboration : Research on this compound provides a fertile ground for collaboration between synthetic chemists, pharmacologists, computational chemists, and molecular biologists. Such an integrated approach is often the most powerful driver of discovery in modern medicinal chemistry.

Foundation for Novel Therapeutics : The exploration of new chemical space with novel scaffolds is essential for finding treatments for diseases that are not adequately addressed by current medicines. This compound could serve as the starting point for a new class of therapeutic agents. nih.gov

Q & A

Q. What are the key synthetic routes for N-(3-iodobenzyl)morpholine-4-carboxamide?

The compound can be synthesized via nucleophilic substitution and epoxide ring-opening reactions. For example, iodobenzyl derivatives are often prepared by reacting 3-iodobenzyl halides with morpholine-4-carboxamide precursors. A typical method involves coupling an epoxide intermediate (e.g., (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane) with N-(2-aminoethyl)morpholine-4-carboxamide under basic conditions (e.g., CsF in DMF), followed by hydrogenation to remove protective groups . Purification via silica column chromatography (using CH₂Cl₂:MeOH or EtOAc:petroleum ether) is critical for isolating the final product.

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the iodobenzyl moiety (e.g., aromatic proton signals at δ 7.30–7.48 ppm) and morpholine ring protons (δ 2.85–3.34 ppm). D₂O exchange in ¹H NMR helps identify labile NH groups .
  • X-ray Crystallography : Single-crystal studies confirm chair conformations of the morpholine ring and hydrogen-bonding networks in the solid state (R factor: 0.044) .

Q. How is purity assessed during synthesis?

Purity is evaluated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS). For example, HRMS data for related compounds show calculated [M+H]⁺ values (e.g., 513.9643) to confirm molecular integrity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Chiral resolution involves using enantiopure epoxide precursors (e.g., (R)- or (S)-2-(chloromethyl)oxirane) and monitoring stereochemistry via polarimetry or chiral HPLC. Post-synthesis, diastereomeric salts (e.g., hemifumarate derivatives) are often crystallized to enhance enantiomeric excess .

Q. What strategies address low yields in coupling reactions with iodobenzyl groups?

  • Optimized Reaction Conditions : Elevated temperatures (50–70°C) and prolonged reaction times (48–72 hrs) improve substitution efficiency.
  • Catalyst Screening : Pd(OH)₂/C or Pd/C catalysts enhance hydrogenation steps, particularly in deprotecting benzyl ethers (yields: 63–75%) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, iPrOH) stabilize intermediates and reduce side reactions .

Q. How do structural modifications impact biological activity?

Substituting the iodobenzyl group with fluorinated or methylated analogs alters receptor binding. For instance, replacing iodine with trifluoromethyl groups in related compounds increases blood-brain barrier permeability (e.g., G protein-biased beta-1 adrenergic receptor ligands) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic steps?

Discrepancies arise from differences in:

  • Purification Methods : Flash chromatography (63% yield) vs. standard silica columns (50% yield) .
  • Catalyst Loadings : Higher Pd/C ratios (10–20 wt%) improve hydrogenation efficiency but may increase impurity formation .

Q. How to reconcile conflicting NMR data for morpholine derivatives?

Solvent effects (DMSO vs. CDCl₃) and temperature variations during NMR acquisition can shift proton signals. For example, NH protons in DMSO-d₆ appear downfield (δ 6.86–7.45 ppm) due to hydrogen bonding, whereas CDCl₃ spectra show sharper peaks .

Methodological Tables

Key Reaction Parameters Optimal Conditions Reference
Epoxide ring-opening with aminesCsF, DMF, 50°C, 48 hrs
Hydrogenation (benzyl group removal)Pd(OH)₂/C, H₂ (55 psi), EtOH, 12 hrs
Chiral resolutionHemifumarate salt crystallization
Column chromatographyCH₂Cl₂:MeOH (10:1) or EtOAc:petroleum ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.